molecular formula C34H32N4O4 B045854 7,18-Bis[3-(dimethylamino)propyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone CAS No. 117901-97-0

7,18-Bis[3-(dimethylamino)propyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

Cat. No. B045854
M. Wt: 560.6 g/mol
InChI Key: ASCSVRAUWKNNCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,18-Bis[3-(dimethylamino)propyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone is a useful research compound. Its molecular formula is C34H32N4O4 and its molecular weight is 560.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7,18-Bis[3-(dimethylamino)propyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7,18-Bis[3-(dimethylamino)propyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Crystal Structure

The synthesis and crystal structure of complex molecular compounds have been a focus of several studies. For example, Chekhlov (2004) explored the dimethylformamide solvate of bis(4,7,13,16,21,24-hexaoxa-1,10-diazoniabicyclo[8.8.8]hexacosane) tetrakis(dihydrogenphosphate) pentakis(trihydrogenphosphate), demonstrating the methods for creating highly ordered crystalline structures and their analysis through X-ray diffraction. This study provides insights into the synthesis and structural determination of complex molecular systems, which could be relevant for understanding the molecular architecture of the compound (Chekhlov, 2004).

Reactivity and Compound Formation

The reactivity of complex molecules like the one described can be inferred from studies such as that by Pozharskii, Ozeryanskii, and Vistorobskii (2003), who investigated the [4+2] cycloaddition reactions to create "proton sponges" with diazafluoranthene skeletons. These findings suggest a pathway for understanding how such molecules might participate in chemical reactions, potentially offering a foundation for the synthesis of new materials or pharmaceuticals (Pozharskii et al., 2003).

Electroluminescent Properties

Research into the electroluminescent properties of related compounds, such as the study by Huang et al. (2004) on conjugated polyelectrolytes based on polyfluorene, could provide a basis for the application of the compound in optoelectronic devices. The synthesis of copolymers and their application in device fabrication to achieve high external quantum efficiencies demonstrates the potential utility of complex molecules in the development of new materials for electronic and photonic applications (Huang et al., 2004).

Catalytic Applications

The synthesis of bis[3-(dimethylamino)propyl]amine, as studied by Lin et al. (2018), over Cr and Co double-doped Cu/γ-Al2O3 catalysts, highlights the potential for using complex molecular structures in catalysis. The high selectivity and conversion rates achieved in their study indicate the compound's relevance in catalytic processes, possibly offering insights into its applications in chemical synthesis and industrial processes (Lin et al., 2018).

properties

IUPAC Name

7,18-bis[3-(dimethylamino)propyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H32N4O4/c1-35(2)15-5-17-37-31(39)23-11-7-19-21-9-13-25-30-26(34(42)38(33(25)41)18-6-16-36(3)4)14-10-22(28(21)30)20-8-12-24(32(37)40)29(23)27(19)20/h7-14H,5-6,15-18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCSVRAUWKNNCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)CCCN(C)C)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Bis[3-(dimethylamino)propyl]perylene-3,4,9,10-tetracarboxylic diimide

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